

An In-depth Technical Guide to the Toxicological Profile of Butyl Isobutyrate

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Compound of Interest

Compound Name: *Butyl isobutyrate*

Cat. No.: *B1265439*

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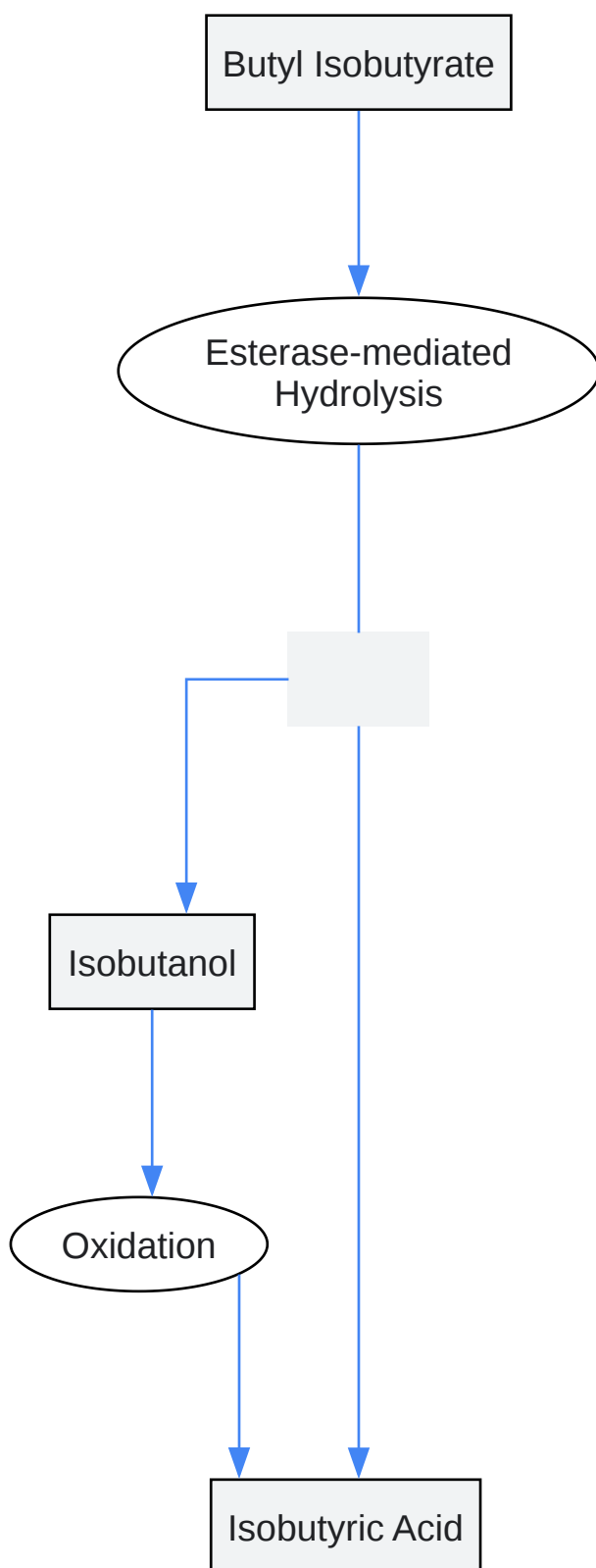
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for **Butyl Isobutyrate** (CAS No. 97-85-8). **Butyl isobutyrate** is an aliphatic ester recognized for its fruity aroma and is used as a flavoring agent.[1] A critical aspect of its toxicological profile is its rapid in vivo hydrolysis into its primary metabolites: isobutanol and isobutyric acid.[2] Consequently, the systemic toxicity assessment of **butyl isobutyrate** often incorporates data from studies on isobutanol. This document summarizes key findings on acute and repeated-dose toxicity, genotoxicity, reproductive and developmental effects, and local tolerance. Experimental methodologies are detailed based on standard OECD guidelines, and key pathways are visualized. It is important to note that specific data for eye irritation, skin sensitization, and carcinogenicity for **butyl isobutyrate** are not available in the public domain. [2]

Toxicokinetics and Metabolism

Upon administration, **butyl isobutyrate** is rapidly metabolized. In vivo studies in rats have shown that intravenously injected **butyl isobutyrate** has a very short half-life ($T_{1/2}$) of approximately 11.1 seconds. It is quickly hydrolyzed into isobutanol and isobutyric acid. Isobutanol is then further oxidized to isobutyric acid.[2] This rapid metabolism is a crucial factor in its toxicological assessment, as systemic exposure is primarily to its metabolites.



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Caption: Metabolic pathway of **Butyl Isobutyrate**.

Acute Toxicity

Butyl isobutyrate exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.^[2]

Endpoint	Species	Route	Value	Observations	Reference
LD50	Rat, Mouse	Oral	> 6,400 mg/kg bw	Weakness, ataxia, and death were observed at a higher dose of 12,800 mg/kg bw.	^[2]
LD50	Rabbit (male)	Dermal	> 10 ml/kg bw (> 8,600 mg/kg)	-	^[2]
LC66 (6-hour)	Rat	Inhalation	5423 ppm (31.94 mg/L)	Prostration and narcosis were noted. No deaths occurred at 658 ppm.	^[2]

Experimental Protocols (General Overview)

Acute Oral Toxicity (as per OECD Guideline 401, now superseded by 420, 423, 425): Studies are typically conducted on rodent species (e.g., rats). After a fasting period, the test substance is administered in a single dose by gavage. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A post-mortem examination of major organs is performed on all animals.

Acute Dermal Toxicity (as per OECD Guideline 402): The substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface) of the test animal (typically rabbits or

rats). The treated area is covered with a porous gauze dressing for 24 hours. Observations for mortality and clinical signs are made for 14 days.

Acute Inhalation Toxicity (as per OECD Guideline 403): Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (e.g., 4 or 6 hours). Animals are monitored for clinical signs and mortality during and after exposure for an observation period of 14 days.

Irritation and Sensitization

Endpoint	Species	Result	Observations	Reference
Skin Irritation	Guinea Pig	Slight skin irritant	Some redness and scaling of the skin were noted after a 24-hour occlusive contact.	[2]
Eye Irritation	Not Available	Data not available	-	[2]
Skin Sensitization	Not Available	Data not available	-	[2]

Experimental Protocol: Skin Irritation (General Overview as per OECD Guideline 404)

A single dose of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin on an albino rabbit. The treated area is covered with a gauze patch. Historically, studies used a 24-hour exposure, but current guidelines recommend a 4-hour exposure period.[2] After exposure, the residual substance is removed. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded.

Repeated-Dose Toxicity

A subchronic oral toxicity study has been conducted for **butyl isobutyrate**.

Study Duration	Species	Route	NOAEL	Observations at Higher Doses	Reference
18 weeks	Rat	Oral (gavage)	1,000 mg/kg bw/day	In male animals treated with 1,000 mg/kg/bw/day, a slight decrease in terminal body weight and a corresponding increase in relative spleen weight were reported. No histopathological findings in the spleen were observed.	[2]

Experimental Protocol: Repeated-Dose Oral Toxicity (General Overview as per OECD Guideline 408)

The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats), one dose level per group, for a period of 90 days. A control group receives the vehicle only. During the study, animals are observed for clinical signs of toxicity and changes in body weight and food/water consumption. At the end of the study, hematological and clinical biochemistry parameters are analyzed. A comprehensive necropsy is performed, and selected organs are weighed and examined histopathologically.

Toxicological Endpoints for Butyl Isobutyrate

Carcinogenicity
Result: No Data

Reproductive/Developmental
(Based on Isobutanol)
Result: No concern

Genotoxicity
(Ames Test)
Result: Negative

Repeated-Dose Toxicity
(Oral)
NOAEL: 1000 mg/kg/day

Irritation & Sensitization
Skin: Slight Irritant
Eye: No Data
Sensitization: No Data

Acute Toxicity
(Oral, Dermal, Inhalation)
Result: Low Toxicity

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Caption: Summary of Toxicological Data for **Butyl Isobutyrate**.

Genotoxicity

An in vitro bacterial reverse mutation assay (Ames test) was conducted with **butyl isobutyrate**.

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	Salmonella typhimurium	With and without	Negative	[2]

An in vivo micronucleus test with the metabolite, isobutanol, was also negative for genotoxicity. [\[2\]](#)

Experimental Protocol: Bacterial Reverse Mutation Assay (General Overview as per OECD Guideline 471)

Histidine-dependent strains of *Salmonella typhimurium* and/or tryptophan-dependent strains of *Escherichia coli* are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenates). The assay detects mutations that restore the functional capability of the bacteria to synthesize the essential amino acid. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.

Reproductive and Developmental Toxicity

Specific studies on **butyl isobutyrate** are not available. The assessment is based on data for its metabolite, isobutanol.

- Reproductive Toxicity: A two-generation inhalation study on isobutanol in rats showed no parental systemic, reproductive, or neonatal toxicity at concentrations up to 2500 ppm (7.58 mg/L). [\[2\]](#)
- Developmental Toxicity: Inhalation studies in pregnant rats and rabbits exposed to isobutanol at concentrations up to 10 mg/L during gestation showed no evidence of developmental or fetotoxicity. [\[2\]](#)

Based on this data, **butyl isobutyrate** is not expected to cause reproductive or developmental toxicity. [\[2\]](#)

Carcinogenicity

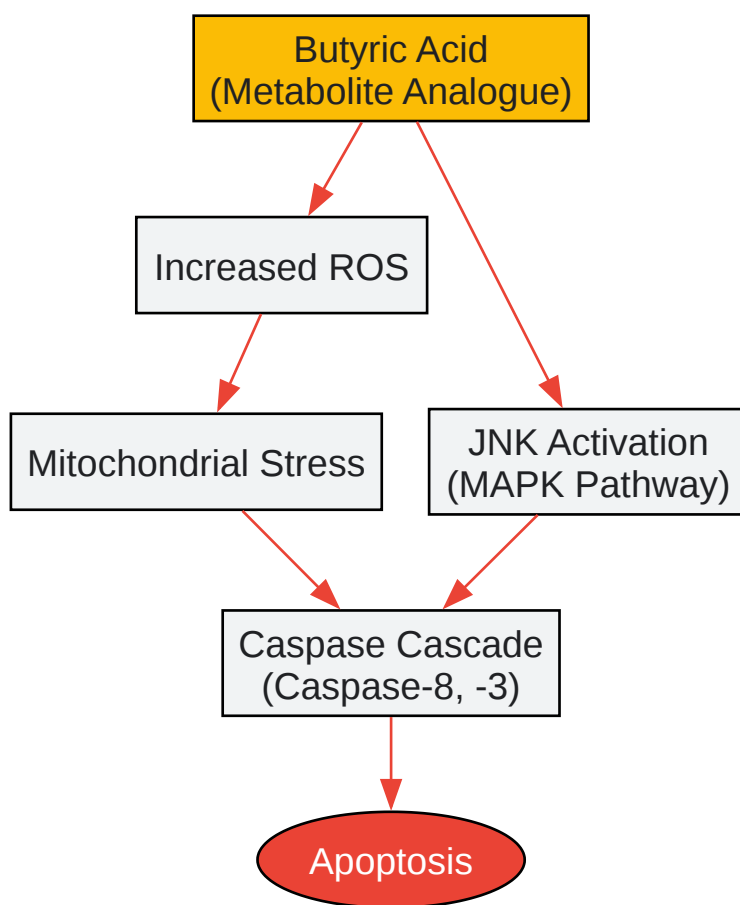
No adequate carcinogenicity studies are available for **butyl isobutyrate** or its primary metabolites, isobutanol and isobutyric acid.^[2] Searches of the National Toxicology Program (NTP) database did not yield carcinogenicity studies for **butyl isobutyrate**.^{[3][4][5]}

Potential Signaling Pathways of Toxicity

Direct studies on the signaling pathways affected by **butyl isobutyrate** are lacking. However, research on its metabolite, butyric acid (a short-chain fatty acid structurally similar to isobutyric acid), provides insights into potential cellular mechanisms. High concentrations of butyric acid have been shown to induce apoptosis in T-cells through a pathway involving:

- Increased production of Reactive Oxygen Species (ROS).^{[6][7]}
- Mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c.^{[6][7]}
- Activation of the c-Jun N-terminal kinase (JNK) signaling cascade, part of the Mitogen-Activated Protein Kinase (MAPK) pathway.^[6]
- Activation of caspase-8 and caspase-3, key executioner enzymes in the apoptotic process.^[8]

This suggests that at high concentrations, the metabolites of **butyl isobutyrate** could potentially induce cellular stress and apoptosis.



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Caption: Potential apoptotic pathway of a metabolite analogue.

Conclusion

Butyl isobutyrate demonstrates a low order of acute and repeated-dose toxicity. It is rapidly metabolized to isobutanol and isobutyric acid, and its systemic toxicity profile is largely influenced by these metabolites. It is considered a slight skin irritant, but data on eye irritation and skin sensitization are lacking. It is not genotoxic in the Ames test. Based on data from its metabolite isobutanol, it is not expected to pose a reproductive or developmental hazard. A significant data gap exists for carcinogenicity. The available data suggests a low overall hazard under normal conditions of use, but the absence of key toxicological endpoints should be considered in any comprehensive risk assessment.

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